3-Methyl-2-(2-(1-methyl-1H-indol-3-yl)vinyl)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
3-methyl-2-[(E)-2-(1-methylindol-3-yl)ethenyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c1-22-13-14(15-7-4-6-10-18(15)22)11-12-19-21-17-9-5-3-8-16(17)20(24)23(19)2/h3-13H,1-2H3/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAPKKCZHULBAA-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=CC3=NC4=CC=CC=C4C(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C/C3=NC4=CC=CC=C4C(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(2-(1-methyl-1H-indol-3-yl)vinyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Derivative: Starting with the synthesis of the 1-methyl-1H-indole-3-yl derivative through Fischer indole synthesis.
Vinylation: Introduction of the vinyl group via a Heck reaction or similar coupling reaction.
Quinazolinone Formation: Cyclization to form the quinazolinone structure, possibly through a condensation reaction involving an anthranilic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The synthesis of this compound and related derivatives typically involves multi-step strategies, leveraging cyclocondensation, cross-coupling, and functionalization reactions.
Copper-Catalyzed Cross-Coupling/Cyclocondensation
A copper-catalyzed imidoylative cross-coupling between 2-isocyanobenzoates and amines provides a versatile route to 3-alkylated quinazolinones (Table 1) . For example:
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Reagents : Ethyl 2-isocyanobenzoate (1a ), substituted amines, Cu(OAc)₂·H₂O, Et₃N.
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Conditions : Room temperature, air atmosphere, CH₂Cl₂ solvent.
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Yield : Up to 77% for 3-(2-(1H-indol-3-yl)ethyl)quinazolin-4(3H)-one (4c ) .
Table 1. Representative Copper-Catalyzed Syntheses of Analogues
| Substrate | Amine | Catalyst | Yield (%) | Product |
|---|---|---|---|---|
| Ethyl 2-isocyanobenzoate | Tryptamine | Cu(OAc)₂·H₂O | 77 | 4c (indole-substituted quinazolinone) |
| Ethyl 2-isocyanobenzoate | (2-Chloroquinolin-3-yl)methanamine | Cu(OAc)₂·H₂O | 57 | 4h (chloroquinoline derivative) |
Indole Nitrogen Modifications
The indole nitrogen can undergo alkylation or acylation under controlled conditions:
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Benzoylation : Treatment with benzoyl chloride yields N-benzoyl derivatives (e.g., 3i ) in good yields .
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Methylation : NaH/MeI produces mono-/di-methylated products, though competing side reactions (e.g., methoxy substitution at C4) are observed .
Thionation of the Quinazolinone Core
Lawesson’s reagent facilitates thionation at C4:
Oxidation and Stability
Dihydroquinazolinone intermediates (e.g., 6a ) oxidize spontaneously in air to form aromatic quinazolinones . Deformylation side reactions are noted under acidic conditions, leading to indole byproducts .
Solvent and Catalyst Effects
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Solvent : Anisole improves yields compared to DMF in copper-catalyzed reactions .
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Catalyst : Cu(II) acetate outperforms other copper salts in suppressing side products like N-formyl anthranilate .
Competing Pathways
Scientific Research Applications
Antibacterial Activity
Quinazolinone derivatives, including 3-Methyl-2-(2-(1-methyl-1H-indol-3-yl)vinyl)quinazolin-4(3H)-one, have demonstrated significant antibacterial properties. Recent studies have highlighted their effectiveness against various strains of bacteria, including:
- Methicillin-resistant Staphylococcus aureus (MRSA) : The compound exhibited a minimum inhibitory concentration (MIC) as low as 0.98 μg/mL against MRSA, indicating potent antibacterial activity .
- Mycobacterium tuberculosis : The compound has shown promising results in inhibiting the growth of this pathogen, making it a candidate for further development in treating tuberculosis .
Anticancer Properties
Research has indicated that 3-Methyl-2-(2-(1-methyl-1H-indol-3-yl)vinyl)quinazolin-4(3H)-one possesses significant anticancer activity. It has been tested against various cancer cell lines, demonstrating:
- Cytotoxicity : Several analogs of the compound displayed significant antiproliferative effects against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism appears to involve the inhibition of cell growth and induction of apoptosis .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3k | A549 | 5.0 |
| 3g | MCF7 | 6.5 |
| 3e | HeLa | 7.0 |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation. Studies suggest that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
- Antibacterial Study : A study published in July 2023 reported that derivatives of quinazolinones, including this compound, showed strong activity against MRSA and other resistant strains, indicating a potential for new antibiotic development .
- Anticancer Evaluation : Another research article highlighted the synthesis of several quinazolinone derivatives and their evaluation against multiple cancer cell lines, showing that some compounds had IC50 values below 10 μM, confirming their potential as anticancer agents .
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Other compounds in the quinazolinone family.
Indole Derivatives: Compounds with similar indole structures.
Uniqueness
3-Methyl-2-(2-(1-methyl-1H-indol-3-yl)vinyl)quinazolin-4(3H)-one is unique due to its specific combination of indole and quinazolinone structures, which may confer distinct biological activities and chemical properties.
Biological Activity
3-Methyl-2-(2-(1-methyl-1H-indol-3-yl)vinyl)quinazolin-4(3H)-one is a complex organic compound belonging to the quinazolinone family, characterized by its unique structural features that include both indole and quinazolinone moieties. This compound has gained attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of 3-Methyl-2-(2-(1-methyl-1H-indol-3-yl)vinyl)quinazolin-4(3H)-one is , with a molecular weight of approximately 315.37 g/mol. The compound's structure can be elucidated through various analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography, which provide insights into its three-dimensional conformation and functional groups .
Antimicrobial Properties
Recent studies have reported significant antimicrobial activity of this compound against various pathogens, including Staphylococcus aureus (both methicillin-sensitive and resistant strains), Mycobacterium tuberculosis, and Candida albicans. The minimum inhibitory concentration (MIC) values for derivatives of this compound demonstrate promising antibacterial potential:
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| 3k | MRSA | 0.98 |
| 3k | S. aureus ATCC 25923 | 3.90 |
| 3k | S. aureus ATCC 43300 | <1 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, especially in the context of rising antibiotic resistance .
Anticancer Activity
In vitro studies have shown that certain derivatives of 3-Methyl-2-(2-(1-methyl-1H-indol-3-yl)vinyl)quinazolin-4(3H)-one exhibit significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), suggesting a selective action against rapidly dividing cells compared to normal fibroblasts. The following table summarizes the antiproliferative activities observed:
| Compound | Cell Line | Activity |
|---|---|---|
| 3c | A549 | Significant |
| 3f | A549 | Significant |
| 3g | A549 | Significant |
| 3k | Various | Significant |
The mechanism of action is believed to involve the inhibition of key cellular pathways related to cell growth and survival .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways. For instance, it may inhibit glycogen synthase kinase-3β (GSK-3β), an enzyme implicated in various cellular processes including proliferation and apoptosis . The indole moiety is known for its ability to interact with multiple biological targets, enhancing the pharmacological profile of the compound.
Synthesis
The synthesis of 3-Methyl-2-(2-(1-methyl-1H-indol-3-yl)vinyl)quinazolin-4(3H)-one typically involves multi-step organic reactions that utilize starting materials such as indoles and quinazolinones. The process often includes key steps like condensation reactions under acidic conditions, yielding high-purity products suitable for biological evaluation .
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical settings:
- Antibacterial Efficacy Against MRSA : A study demonstrated that derivative compounds showed low MIC values against MRSA strains, indicating their potential as effective treatments against antibiotic-resistant infections .
- Cytotoxicity Assessment : In another investigation, compounds derived from this quinazolinone exhibited significant cytotoxicity against a panel of cancer cell lines, supporting their development as anticancer agents .
Q & A
Q. What are the standard synthetic routes for 3-Methyl-2-(2-(1-methyl-1H-indol-3-yl)vinyl)quinazolin-4(3H)-one?
Methodological Answer: The compound is typically synthesized via condensation reactions. A common approach involves reacting a 2-methylquinazolin-4(3H)-one precursor with an aldehyde derivative of 1-methylindole under acidic conditions. For example:
- Step 1: Prepare 2-methyl-3-substituted quinazolin-4(3H)-one (e.g., via anthranilic acid cyclization with acetic anhydride).
- Step 2: Condense with 1-methylindole-3-carbaldehyde using phosphorus oxychloride (POCl₃) or anhydrous ZnCl₂ as a catalyst, forming the styryl linkage .
- Alternative: Microwave-assisted synthesis reduces reaction time from hours to minutes while improving yields (e.g., 75% yield in 15 minutes vs. 60% in 6 hours via conventional heating) .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy:
- ¹H/¹³C NMR: Confirm the styryl (CH=CH) linkage (δ 6.8–7.5 ppm for vinyl protons) and indole/quinazolinone aromatic signals.
- IR: Stretching vibrations for C=O (1660–1680 cm⁻¹) and C=N (1600–1620 cm⁻¹) .
- Crystallography:
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the yield and efficiency of this compound?
Methodological Answer: Microwave irradiation enhances reaction kinetics via rapid, uniform heating. Key parameters:
- Temperature Control: Maintain 80–100°C to prevent decomposition of heat-sensitive indole groups.
- Solvent Selection: Use DMF or ethanol for polar intermediates.
- Yield Optimization: Trials show a 15–20% yield increase compared to conventional methods, with reaction times reduced by >90% .
Data Contradiction Note: Some studies report lower yields with microwave methods for sterically hindered derivatives; iterative optimization of solvent/catalyst is advised .
Q. What strategies resolve contradictions in crystallographic data during structure determination?
Methodological Answer:
- Twinning Analysis: Use SHELXL’s TWIN/BASF commands to model overlapping lattices in cases of poor crystal quality .
- Disorder Modeling: For flexible vinyl-indole moieties, refine occupancy ratios (e.g., 70:30 split for two conformers) .
- Validation Metrics: Cross-check R-factor (<5%), R-free, and electron density maps (e.g., omit maps for ambiguous regions) .
Q. What biological activities are observed, and how do structural modifications influence efficacy?
Methodological Answer:
Q. How can molecular docking studies guide compound optimization?
Methodological Answer:
- Target Selection: Prioritize proteins with resolved structures (e.g., RelA/SpoT homolog from M. tuberculosis, PDB: 4WML).
- Docking Workflow:
- Ligand Preparation: Generate 3D conformers of the compound using RDKit or OpenBabel.
- Grid Definition: Focus on catalytic pockets (e.g., ATP-binding site for kinase targets).
- Scoring: Use AutoDock Vina or Glide to rank binding affinities.
- Case Study: Docking revealed hydrogen bonds between the quinazolinone C=O and Arg78 of RelA/SpoT, guiding the addition of hydrophobic substituents to enhance affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
